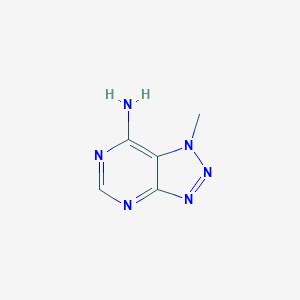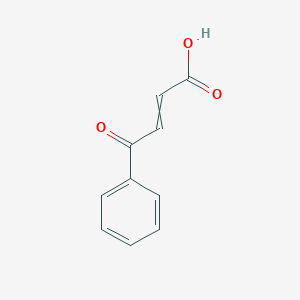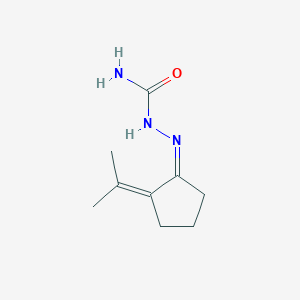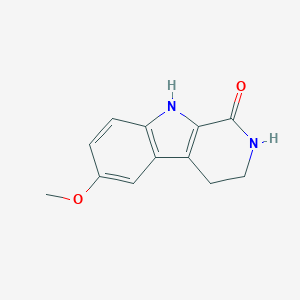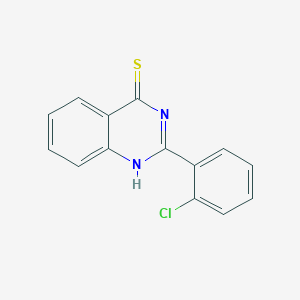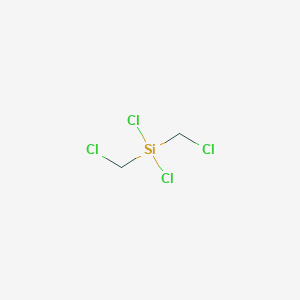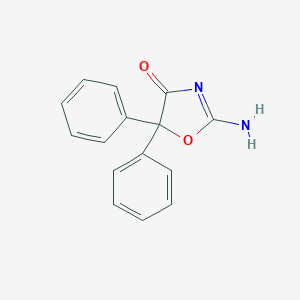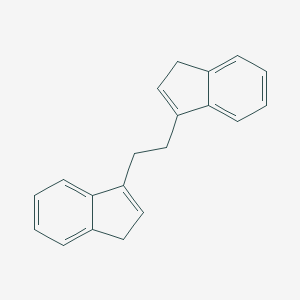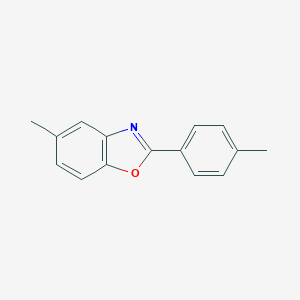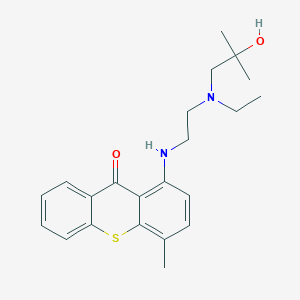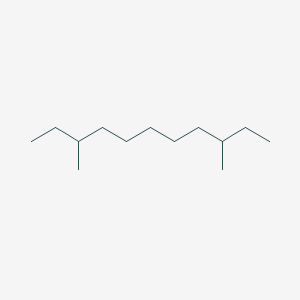
3,9-Dimethylundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-Dimethylundecane is a hydrocarbon with the molecular formula C13H28. It is a colorless liquid with a faint odor and is commonly used as a solvent in various industries. In recent years, there has been a growing interest in the scientific community regarding its potential applications in research.
Mécanisme D'action
The mechanism of action of 3,9-Dimethylundecane is not well understood. However, it is believed to act as a non-specific solvent, dissolving various organic compounds and facilitating their reaction.
Effets Biochimiques Et Physiologiques
There is limited information regarding the biochemical and physiological effects of 3,9-Dimethylundecane. However, it is considered to be relatively non-toxic and has low volatility, making it a safe solvent for laboratory use.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,9-Dimethylundecane is its ability to dissolve a wide range of organic compounds, making it a versatile solvent for laboratory experiments. Additionally, it has low toxicity and low volatility, making it a safe solvent to work with. However, its high boiling point and low solubility in water can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 3,9-Dimethylundecane in scientific research. One area of interest is its potential use as a solvent for the synthesis of new pharmaceuticals and agrochemicals. Additionally, its use as a reference compound in GC-MS analysis may be further explored, particularly in the field of environmental science. Further studies on its mechanism of action and potential toxicity may also be warranted.
Méthodes De Synthèse
The synthesis of 3,9-Dimethylundecane can be achieved through various methods, including the catalytic hydrogenation of undecylenic acid, the reduction of 3,9-Dimethyl-1,5,7-cycloundecatriene, or the reaction of 3,9-Dimethyl-1,5,7-cycloundecatriene with ethylene.
Applications De Recherche Scientifique
3,9-Dimethylundecane has been widely used in scientific research, particularly in the field of organic chemistry. It is commonly used as a solvent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. Additionally, it has been used as a reference compound in gas chromatography-mass spectrometry (GC-MS) analysis.
Propriétés
Numéro CAS |
17301-31-4 |
|---|---|
Nom du produit |
3,9-Dimethylundecane |
Formule moléculaire |
C13H28 |
Poids moléculaire |
184.36 g/mol |
Nom IUPAC |
3,9-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-12(3)10-8-7-9-11-13(4)6-2/h12-13H,5-11H2,1-4H3 |
Clé InChI |
HHEVJJIJTUVLTQ-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCCCC(C)CC |
SMILES canonique |
CCC(C)CCCCCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



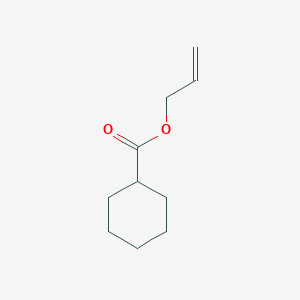
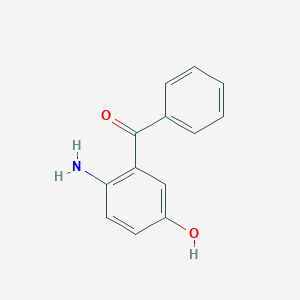
![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)
